Cas no 565-71-9 (DL-Isoserine)

DL-Isoserine 化学的及び物理的性質
名前と識別子
-
- 3-Amino-2-hydroxypropanoic acid
- 3-Amino-2-hydroxypropionic acid
- DL-Isoserine
- H-DL-Isoser-OH
- Isoserine
- 5-Oxo-L-proline 1-methylethyl ester
- isopropyl 5-oxo-L-prolinate
- L-Pyroglutamic acid isopropyl ester
- pyroglutamic acid iso-propyl ester
- DL-3-Amino-2-hydroxypropionic Acid
- Propanoic acid, 3-amino-2-hydroxy-
- 2-Hydroxy-3-aminopropanoic acid
- BMYNFMYTOJXKLE-UHFFFAOYSA-N
- H-DL--Amino--hydroxypropionic acid
- ( inverted exclamation markA)-3-Amino-2-hydroxypropionic acid
- (RS)-isoserine
- (DL)-Isoserine
- PubChem23947
- 2-Hydroxy-.beta.-alanine
- 3-amino-2-hydroxy-propanoic acid
-
- MDL: MFCD00008138
- インチ: 1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)
- InChIKey: BMYNFMYTOJXKLE-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])(C(=O)O[H])C([H])([H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 105.04300
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 72.6
- トポロジー分子極性表面積: 83.6
じっけんとくせい
- ゆうかいてん: 235 °C (dec.) (lit.)
- ふってん: 386.6℃ at 760 mmHg
- フラッシュポイント: 187.6℃
- ようかいど: Soluble in HCl.
- PSA: 83.55000
- LogP: -0.90910
DL-Isoserine セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- セキュリティ用語:S22;S24/25
DL-Isoserine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-95550-100g |
3-amino-2-hydroxypropanoic acid |
565-71-9 | 95% | 100g |
$665.0 | 2023-09-01 | |
BAI LING WEI Technology Co., Ltd. | 391257-1G |
Isoserine, 98% |
565-71-9 | 98% | 1G |
¥ 1663 | 2022-04-26 | |
eNovation Chemicals LLC | D504656-1g |
3-AMino-2-hydroxypropanoic acid |
565-71-9 | 97% | 1g |
$100 | 2024-05-24 | |
MedChemExpress | HY-W012966-1g |
3-Amino-2-hydroxypropanoic acid |
565-71-9 | 1g |
¥1200 | 2024-04-18 | ||
abcr | AB348979-25 g |
DL-Isoserine, 98%; . |
565-71-9 | 98% | 25g |
€262.30 | 2023-04-26 | |
Enamine | EN300-95550-0.1g |
3-amino-2-hydroxypropanoic acid |
565-71-9 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-95550-0.5g |
3-amino-2-hydroxypropanoic acid |
565-71-9 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
Life Chemicals | F8885-0613-1g |
3-amino-2-hydroxypropanoic acid |
565-71-9 | 95%+ | 1g |
$21.0 | 2023-09-05 | |
Life Chemicals | F8885-0613-0.5g |
3-amino-2-hydroxypropanoic acid |
565-71-9 | 95%+ | 0.5g |
$19.0 | 2023-09-05 | |
Life Chemicals | F8885-0613-5g |
3-amino-2-hydroxypropanoic acid |
565-71-9 | 95%+ | 5g |
$60.0 | 2023-09-05 |
DL-Isoserine 関連文献
-
János Patalenszki,Linda Bíró,Attila Csaba Bényei,Tereza Radosova Muchova,Jana Kasparkova,Péter Buglyó RSC Adv. 2015 5 8094
-
Michael V. Shevchuk,Valery P. Kukhar,Gerd-Volker R?schenthaler,Bassem S. Bassil,Kosuke Kawada,Vadim A. Soloshonok,Alexander E. Sorochinsky RSC Adv. 2013 3 6479
-
3. Index of subjects, 1976
-
Xiaoping Yue,Yitong Li,Minjie Liu,Di Sang,Zedu Huang,Fener Chen Chem. Commun. 2022 58 9010
-
5. Protonation equilibria of DL-3-amino-2-hydroxypropanoic acid and its complexes with cobalt(II), nickel(II), copper(II), and zinc(II)Antonio Braibanti,Giovanni Mori,Francesco Dallavalle J. Chem. Soc. Dalton Trans. 1976 826
-
6. Mixed metal complexes in solution. Part 5. Equilibrium and conformational study of heterobinuclear metal(II)–isoserine complexes in aqueous solutionGiuseppe Arena,Vincenzo Cucinotta,Enrico Rizzarelli,Pier Giuseppe Daniele,Giorgio Ostacoli,Silvio Sammartano J. Chem. Soc. Dalton Trans. 1988 1267
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7. Mixed-metal complexes in solution. A potentiometric and spectrophotometric study of copper(II)–nickel(II)–δ-hydroxylysine complexes in aqueous solutionPier G. Daniele,Orfeo Zerbinati,Alessandro De Robertis,Concetta De Stefano,Silvio Sammartano J. Chem. Soc. Dalton Trans. 1989 1745
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8. Equilibria of aminoethanols with protons and metal(II) ions. Part 3. L-(+)-threo-2-Amino-1-phenylpropane-1,3-diol with protons and copper-(II) in aqueous solutionAntonio Braibanti,Giovanni Mori,Francesco Dallavalle J. Chem. Soc. Dalton Trans. 1979 1050
-
9. Protonation equilibria of DL-3-amino-2-hydroxypropanoic acid and its complexes with cobalt(II), nickel(II), copper(II), and zinc(II)Antonio Braibanti,Giovanni Mori,Francesco Dallavalle J. Chem. Soc. Dalton Trans. 1976 826
-
Michael V. Shevchuk,Valery P. Kukhar,Gerd-Volker R?schenthaler,Bassem S. Bassil,Kosuke Kawada,Vadim A. Soloshonok,Alexander E. Sorochinsky RSC Adv. 2013 3 6479
DL-Isoserineに関する追加情報
DL-Isoserine (CAS No. 565-71-9): An Overview of Its Properties, Applications, and Recent Research
DL-Isoserine (CAS No. 565-71-9) is a non-proteinogenic amino acid that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is a racemic mixture of the D and L enantiomers of isoserine, a derivative of serine with an additional hydroxyl group on the β-carbon. The unique structural features of DL-Isoserine make it an intriguing molecule for various applications, including drug development, synthetic chemistry, and biological studies.
The chemical structure of DL-Isoserine is characterized by its β-hydroxy-α-amino acid framework. This structure imparts specific physicochemical properties that are crucial for its biological activity and reactivity in synthetic processes. The compound has a molecular formula of C4H9NO3 and a molecular weight of 119.12 g/mol. It is typically found as a white crystalline powder and is soluble in water and polar organic solvents.
In recent years, the study of DL-Isoserine has expanded beyond its basic chemical properties to explore its potential biological roles and applications. One area of significant interest is its involvement in the biosynthesis of natural products. Research has shown that DL-Isoserine can serve as a precursor in the biosynthetic pathways of various bioactive compounds, including antibiotics and other secondary metabolites. This makes it a valuable intermediate in the production of pharmaceuticals and fine chemicals.
The pharmacological properties of DL-Isoserine have also been investigated extensively. Studies have demonstrated that it can modulate various cellular processes, including protein synthesis, cell signaling, and gene expression. For instance, recent research has highlighted its potential as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). This property has led to its evaluation as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
In addition to its biological activities, DL-Isoserine has found applications in synthetic chemistry due to its versatile reactivity. It can be used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The ability to control stereochemistry during synthesis is crucial for optimizing the biological activity and pharmacokinetic properties of these compounds. Recent advancements in asymmetric synthesis have further enhanced the utility of DL-Isoserine in this context.
The environmental impact of DL-Isoserine production and use has also been a topic of interest. Sustainable methods for synthesizing this compound have been developed to minimize environmental footprint and ensure long-term viability. For example, biocatalytic approaches using enzymes have shown promise in producing DL-Isoserine with high enantioselectivity and yield while reducing waste generation.
In conclusion, DL-Isoserine (CAS No. 565-71-9) is a multifaceted compound with diverse applications in chemistry, biochemistry, and pharmaceutical research. Its unique structural features and biological activities make it an important molecule for ongoing scientific investigations. As research continues to uncover new insights into its properties and potential uses, DL-Isoserine is likely to play an increasingly significant role in various fields of science and technology.
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